![molecular formula C13H14N2 B2970289 2-[(Phenylamino)methyl]aniline CAS No. 20887-06-3](/img/structure/B2970289.png)

2-[(Phenylamino)methyl]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

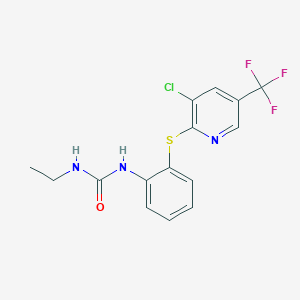

2-[(Phenylamino)methyl]aniline is a derivative of phenylamine, also known as aniline or aminobenzene . Phenylamine has an -NH2 group attached directly to a benzene ring .

Synthesis Analysis

The synthesis of this compound involves a Mannich reaction, a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a secondary or tertiary amine . This reaction is a key step in the synthesis of many bioactive molecules .Molecular Structure Analysis

The crystal structure of this compound, C15H12N2O2, crystallizes in the triclinic space group Pī with cell parameters of a = 7.1176 (2) Å, b = 8.5533 (3) Å, c = 10.9163 (4) Å, α = 95.937 (2)°, β = 102.975 (2)°, γ = 108.474 (2)°, V = 603.18 (4) Å3 and Z = 2 .Chemical Reactions Analysis

The chemical reactions of this compound involve the formation of a Mannich base in which a methyl group bridges the molecules of phthalimide and aniline molecules . The dihedral angle between the phthalimide and aniline is 75.47 (3)° .Wissenschaftliche Forschungsanwendungen

Green Synthesis Approaches

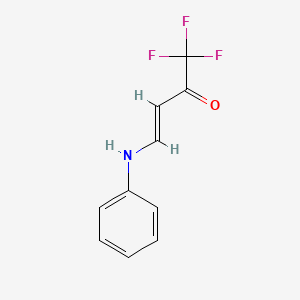

Methyl N-phenyl carbamate synthesis illustrates a green chemistry approach by utilizing 2-[(Phenylamino)methyl]aniline derivatives. This method employs methyl formate as a carbonylating agent, offering a more efficient and environmentally friendly alternative to traditional methods. It provides a high yield under milder conditions, demonstrating the compound's utility in synthesizing carbamate compounds via an alternative route involving formanilide as an intermediate (Yalfani et al., 2015).

Structural and Conformational Analysis

The crystal structure and conformational analysis of a Mannich base derivative of this compound, specifically 2-[(phenylamino) methyl]-isoindole-1,3-dione, reveal its V-shaped structure. This study offers insights into its hydrogen bonding interactions and extensive π···π interactions, which are crucial for understanding the molecular structure's stability and its biological function implications (Franklin et al., 2011).

In Situ Monitoring of Chemical Reactions

In situ monitoring of the reduction reaction of 2-((phenylimino)methyl)phenol compound with sodium borohydride showcases the application of this compound derivatives in analytical chemistry. This study emphasizes the use of infrared spectroscopy for real-time monitoring, providing valuable insights into the kinetics and mechanisms of chemical transformations (Turhan & Yasar, 2020).

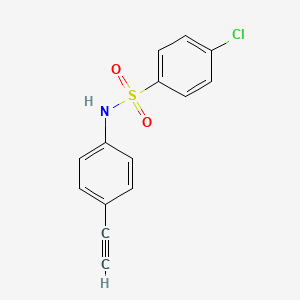

Antimicrobial Activity and Chemical Synthesis

Research on novel heterocyclic disazo dyes derived from aniline derivatives, including this compound, highlights their potential antimicrobial properties. This study explores the synthesis, characterization, and application of these compounds, contributing to the development of new materials with potential for biological and medical applications (Karcı et al., 2009).

Catalyst Development

The use of this compound derivatives in catalyst development is evident in the synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. These compounds serve as precursors for drugs or ligands, showcasing the compound's versatility in facilitating various chemical reactions (Dotsenko et al., 2019).

Safety and Hazards

Zukünftige Richtungen

The future directions of 2-[(Phenylamino)methyl]aniline research could involve the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .

Eigenschaften

IUPAC Name |

2-(anilinomethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15H,10,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJUAWKSBSUKCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-isobutyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970207.png)

![2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2970210.png)

![6-bromo-N-{4-[4-(2-chlorophenyl)piperazine-1-carbonyl]phenyl}-4-phenylquinazolin-2-amine](/img/structure/B2970211.png)

![N-(3,4-dichlorophenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2970212.png)

![N-(2-hydroxyethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2970214.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2970219.png)

![3-(4-(Tert-butyl)phenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2970222.png)

![2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide](/img/structure/B2970225.png)

![1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2970226.png)

![4-[(3-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2970227.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine](/img/structure/B2970229.png)